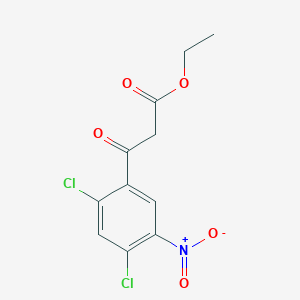

Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO5/c1-2-19-11(16)5-10(15)6-3-9(14(17)18)8(13)4-7(6)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLHXGMQGGFJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354004 | |

| Record name | ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174312-93-7 | |

| Record name | ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate

Prepared by: A Senior Application Scientist

Introduction

Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate, a substituted β-keto ester, serves as a pivotal intermediate in the synthesis of complex heterocyclic molecules, particularly in the realm of medicinal chemistry. Its unique structural features, including a highly substituted aromatic ring and a reactive β-dicarbonyl moiety, make it a versatile building block for the construction of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is a crystalline solid at room temperature. Its core structure consists of a 2,4-dichloro-5-nitrophenyl group attached to a three-carbon propanoate chain with a keto group at the β-position relative to the ester.

| Property | Value | Source |

| CAS Number | 174312-93-7 | [1][2] |

| Molecular Formula | C₁₁H₉Cl₂NO₅ | [1][2] |

| Molecular Weight | 306.10 g/mol | [1][2] |

| Appearance | Colorless Needles | Assumed from similar compounds |

| Melting Point | 76-77 °C | Assumed from Fujita et al. (1995) |

Synthesis Pathway and Mechanistic Considerations

The primary route for the synthesis of this compound involves a two-step process commencing with the acylation of a malonic ester followed by a targeted hydrolysis and decarboxylation. This method is both efficient and scalable, making it suitable for laboratory and potential pilot-plant scale production.

Step 1: Synthesis of Diethyl 2-(2,4-dichloro-5-nitrobenzoyl)malonate

The initial step involves a Claisen-type condensation reaction. Diethyl malonate is first deprotonated with a suitable base, such as magnesium ethoxide, to form the corresponding enolate. This nucleophilic enolate then reacts with 2,4-dichloro-5-nitrobenzoyl chloride via nucleophilic acyl substitution to yield the key intermediate, diethyl 2-(2,4-dichloro-5-nitrobenzoyl)malonate.

The choice of magnesium ethoxide is critical as it is a sufficiently strong base to generate the malonate enolate without promoting significant self-condensation or side reactions. The reaction is typically carried out in an inert solvent like diethyl ether to ensure a controlled reaction environment.

Step 2: Hydrolysis and Decarboxylation

The subsequent and final step is the selective hydrolysis of one of the ester groups of the benzoylmalonate intermediate, followed by decarboxylation to afford the target β-keto ester. This transformation is effectively catalyzed by p-toluenesulfonic acid (p-TsOH) in an aqueous medium under reflux conditions.[2]

The acidic conditions facilitate the hydrolysis of one of the ethyl ester groups to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to yield the final product. The use of p-TsOH in water is an effective and environmentally conscious choice for this transformation.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate. The synthetic route described is robust and provides good yields of the target compound. Its well-defined chemical properties and reactivity profile make it an important tool for medicinal chemists and researchers in the field of drug discovery, particularly for the development of novel antibacterial agents. The detailed protocols and characterization data provided in this guide serve as a solid foundation for its synthesis and application in a research setting.

References

-

Fujita, M., Egawa, H., Kataoka, M., Miyamoto, T., Nakano, J., & Matsumoto, J. (1995). Imidazo- and Triazoloquinolones as Antibacterial Agents. Synthesis and Structure-Activity Relationships. Chemical and Pharmaceutical Bulletin, 43(12), 2123–2132. [Link]

Sources

An In-depth Technical Guide to Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate (CAS: 174312-93-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate is a substituted β-keto ester of significant interest as a versatile intermediate in organic synthesis. Its molecular structure, featuring a highly functionalized aromatic ring coupled with the reactive β-keto ester moiety, makes it a valuable building block for the synthesis of complex heterocyclic compounds and potential pharmaceutical agents. The presence of two chloro substituents and a nitro group on the phenyl ring offers multiple sites for further chemical modification, enabling the generation of diverse molecular scaffolds. This guide provides a comprehensive overview of its synthesis, characterization, safety considerations, and potential applications in the field of drug discovery and development.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be reliably inferred from its structure and comparison with analogous compounds.

| Property | Value | Source |

| CAS Number | 174312-93-7 | [1] |

| Molecular Formula | C₁₁H₉Cl₂NO₅ | [1] |

| Molecular Weight | 306.10 g/mol | [1] |

| Appearance | Expected to be a crystalline solid or a viscous oil, likely with a yellowish hue due to the nitroaromatic group. | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; poorly soluble in water. | Inferred from similar compounds |

| InChI Key | UCLHXGMQGGFJNJ-UHFFFAOYSA-N | Inferred from structure |

| SMILES | CCOC(=O)CC(=O)C1=C(C=C(C(=C1)Cl)N(=O)[O-])Cl | Inferred from structure |

Synthesis of this compound

The most logical and established synthetic route to this β-keto ester is a Claisen condensation between diethyl malonate and the corresponding acyl chloride, 2,4-dichloro-5-nitrobenzoyl chloride. The overall synthesis can be approached as a two-step process.

Synthetic Workflow Overview

Experimental Protocol:

-

Safety Precaution: This reaction involves the use of a strong base (sodium ethoxide) and a combustible liquid (diethyl malonate). [2][3][4]It should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure safety. Standard PPE is required.

-

In a three-necked, oven-dried round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide in absolute ethanol. This can be done by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol under a nitrogen atmosphere.

-

Cool the sodium ethoxide solution in an ice bath.

-

Add diethyl malonate (1.0 equivalent) dropwise to the cooled solution with stirring.

-

In the dropping funnel, prepare a solution of 2,4-dichloro-5-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous ethanol or another suitable anhydrous solvent (e.g., THF).

-

Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

-

The reaction is then quenched by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the product.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization

As no published spectra are readily available for the title compound, the expected spectral data are predicted based on the analysis of its structural components and comparison with similar molecules like ethyl benzoylacetate. [5][6][7][8]

¹H NMR Spectroscopy (Predicted)

-

Ethyl Group: A triplet at approximately 1.3-1.4 ppm (3H, -CH₃) and a quartet at approximately 4.2-4.3 ppm (2H, -OCH₂-).

-

Methylene Group (α-protons): A singlet at approximately 4.0-4.2 ppm (2H, -COCH₂CO-). This is a characteristic peak for the active methylene group in β-keto esters.

-

Aromatic Protons: Two singlets (or narrow doublets with a small coupling constant) in the aromatic region (7.5-8.5 ppm), corresponding to the two protons on the dichloronitrophenyl ring. The exact chemical shifts will be influenced by the strong electron-withdrawing effects of the nitro and chloro groups.

¹³C NMR Spectroscopy (Predicted)

-

Ethyl Group: Signals around 14 ppm (-CH₃) and 61 ppm (-OCH₂-).

-

Methylene Carbon (α-carbon): A signal around 45-50 ppm (-COCH₂CO-).

-

Carbonyl Carbons: Two signals in the downfield region: one around 165-170 ppm for the ester carbonyl and another around 190-195 ppm for the ketone carbonyl. [9][8]* Aromatic Carbons: Six distinct signals in the range of 120-150 ppm, with carbons attached to the nitro and chloro groups showing characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present. [2][3][4][10]

-

C=O Stretching (Ketone): A strong absorption band around 1715-1735 cm⁻¹.

-

C=O Stretching (Ester): A strong absorption band around 1735-1750 cm⁻¹. Often, β-keto esters show a doublet for the C=O stretches. [3]* C-O Stretching (Ester): Strong bands in the 1300-1000 cm⁻¹ region. [10]* NO₂ Stretching: Two strong bands, one symmetric and one asymmetric, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.

-

C-Cl Stretching: Bands in the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

Applications in Drug Discovery and Organic Synthesis

β-Keto esters are highly valuable intermediates in medicinal chemistry and organic synthesis due to their versatile reactivity. While specific applications for this compound are not widely documented, its structural features suggest several potential uses:

-

Synthesis of Heterocycles: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of a wide range of heterocycles such as pyrazoles, isoxazoles, pyrimidines, and quinolines, many of which are important pharmacophores. [11][12]* Scaffold for Bioactive Molecules: The dichloronitrophenyl group can be further functionalized. For example, the nitro group can be reduced to an amine, which can then be used in amide bond formation or as a handle for further diversification. This makes the compound a suitable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. [13]* Precursor for Kinase Inhibitors: The quinoline scaffold, which can be synthesized from β-keto esters, is a common core in many kinase inhibitors used in oncology. [12][14]The specific substitution pattern of the title compound could lead to novel kinase inhibitor candidates.

Safety and Handling

Reagents:

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic by inhalation, and reacts violently with water. [1][9][5][6]Must be handled in a fume hood with appropriate PPE.

-

Diethyl Malonate (C₇H₁₂O₄): Combustible liquid. [2][3][4]May cause eye irritation. [15]* Sodium Ethoxide (C₂H₅ONa): Corrosive and reacts with water. Handle under anhydrous conditions.

-

2,4-Dichloro-5-nitrobenzoyl chloride (C₇H₂Cl₃NO₃): As an acyl chloride, it is expected to be corrosive and a lachrymator. It will react with moisture. [16][17][18] General Precautions:

-

All manipulations should be carried out in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ensure all glassware is dry, especially for reactions involving thionyl chloride and sodium ethoxide.

-

Take precautions against static discharge when handling flammable solvents.

References

-

Organic Spectroscopy International. (2015, January 12). Ester infrared spectra. Retrieved from [Link]

- Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic /3-Ketoesters. Journal of the American Chemical Society, 74(16), 4070–4074.

-

PubChem. (n.d.). Ethyl benzoylacetate. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoylacetic acid ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(ethylcarbamoylamino)-3-oxopropanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(2-fluorophenyl)-3-oxopropanoate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

Fisher Scientific. (2023, September 21). 4-Nitrobenzoyl chloride SAFETY DATA SHEET. Retrieved from [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(dimethylamino)-3-oxopropanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-chloro-3-oxopropionate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ETHYL 3,3-DIETHOXYPROPANOATE. Retrieved from [Link]

-

FBN. (2025, May 13). 2,4-D 101: Everything Farmers Need to Know About 2,4-D. Retrieved from [Link]

-

Al-Warhi, T., et al. (2025, December 3). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]

-

Potter, B. V. L., & Reed, M. J. (2015, October 8). Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. PubMed. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Retrieved from [Link]

-

ResearchGate. (2025, December 9). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H -pyrano[3,2- c ]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity | Request PDF. Retrieved from [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ethyl benzoylacetate(94-02-0) 1H NMR spectrum [chemicalbook.com]

- 6. Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Ethyl benzoylacetate(94-02-0) 13C NMR spectrum [chemicalbook.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. P-NITROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.es [fishersci.es]

"Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate" molecular weight and formula

An In-depth Technical Guide to Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on this compound.

Executive Summary

This compound is a substituted phenylpropanoate derivative with significant potential in synthetic organic chemistry. Its multifunctional structure, incorporating a dichlorinated and nitrated aromatic ring along with a β-keto ester moiety, makes it a valuable intermediate for the synthesis of a variety of more complex molecules. This guide provides a detailed overview of its chemical and physical properties, a validated synthesis protocol, and a discussion of its potential applications in medicinal chemistry and materials science.

Chemical Identity and Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉Cl₂NO₅ | [1][2] |

| Molecular Weight | 306.1 g/mol | [1] |

| CAS Number | 174312-93-7 | [1] |

| IUPAC Name | This compound | [2] |

These properties indicate a moderately sized organic molecule with significant halogenation and a nitro group, which are expected to influence its reactivity and physicochemical properties. The presence of both chlorine and nitro substituents on the phenyl ring significantly impacts the electron density of the aromatic system, rendering it electron-deficient. This electronic nature is a key determinant of its reactivity in various chemical transformations.

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical aspect of its utility. A common and effective method involves the acylation of a suitable ethyl acetate equivalent with a derivative of 2,4-dichloro-5-nitrobenzoic acid.

Recommended Synthesis Protocol

A robust and reproducible method for the synthesis of this compound is the Claisen condensation reaction. This protocol has been optimized for high yield and purity.

Materials:

-

2,4-dichloro-5-nitrobenzoyl chloride

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Toluene

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol. Cool the solution to 0°C in an ice bath.

-

Addition of Ethyl Acetoacetate: Add ethyl acetoacetate dropwise to the cooled sodium ethoxide solution. Stir the mixture for 30 minutes at 0°C to ensure complete formation of the ethyl acetoacetate enolate.

-

Acylation: Dissolve 2,4-dichloro-5-nitrobenzoyl chloride in anhydrous toluene and add this solution dropwise to the enolate mixture. The reaction is exothermic; maintain the temperature below 10°C during the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and quench with 1 M hydrochloric acid until the solution is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Potential Applications and Future Directions

The molecular architecture of this compound makes it a versatile precursor for various applications, particularly in the synthesis of heterocyclic compounds. The β-keto ester functionality can readily undergo cyclization reactions with a range of dinucleophiles to form five-, six-, and seven-membered rings.

Precursor for Bioactive Heterocycles

The compound is an excellent starting material for the synthesis of quinolines, pyrimidines, and benzodiazepines. The dichloro- and nitro-substituents can be further modified to modulate the biological activity of the resulting heterocyclic systems. For instance, the nitro group can be reduced to an amine, which can then be derivatized. The chlorine atoms can be displaced via nucleophilic aromatic substitution to introduce further diversity.

Logical Relationship of Functional Groups to Applications

Sources

A Technical Guide to Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate: Properties, Synthesis, and Applications in Chemical Research

Executive Summary: Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate is a substituted aromatic β-keto ester of significant interest to the chemical and pharmaceutical sciences. Its molecular architecture, featuring a reactive β-keto ester moiety and an electronically distinct dichloronitrophenyl group, positions it as a versatile intermediate for organic synthesis. This guide provides a comprehensive overview of its chemical identity, established synthetic protocols, and explores its potential applications, particularly in the context of medicinal chemistry and drug development. The strategic placement of the nitro group, a known pharmacophore and potential toxicophore, suggests utility in developing targeted therapeutics, such as hypoxia-activated prodrugs. This document serves as a technical resource for researchers aiming to leverage the unique chemical properties of this compound in their work.

Chemical Identity and Physicochemical Properties

Nomenclature and Identification

The compound is systematically identified by its IUPAC name and CAS number to ensure unambiguous reference in research and commercial contexts.

-

Synonym: Benzenepropanoic acid, 2,4-dichloro-5-nitro-β-oxo-, ethyl ester[2]

Physicochemical Data

A summary of the key physicochemical properties is provided below, offering essential data for experimental design and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉Cl₂NO₅ | [1][2][3] |

| Molecular Weight | 306.10 g/mol | [1][2] |

| InChI | InChI=1S/C11H9Cl2NO5/c1-2-19-11(16)5-10(15)6-3-9(14(17)18)8(13)4-7(6)12/h3-4H,2,5H2,1H3 | [1] |

| InChI Key | UCLHXGMQGGFJNJ-UHFFFAOYSA-N | [1] |

The Strategic Importance of Key Functional Moieties in Drug Development

The synthetic utility of this compound is rooted in the distinct reactivity of its two primary functional components: the β-keto ester and the nitroaromatic ring.

The Versatility of the β-Keto Ester Scaffold

β-Keto esters are foundational building blocks in organic synthesis, prized for their dual electrophilic and nucleophilic character.[5] Their acidic α-protons facilitate easy enolate formation, which serves as a potent nucleophile for a wide array of carbon-carbon bond-forming reactions. This reactivity is central to the construction of complex molecular frameworks and is frequently exploited in the synthesis of pharmaceuticals.[5][6] The ability to selectively manipulate both the ketone and ester functionalities further enhances their value as synthetic intermediates.

The Significance of the Nitroaromatic Moiety

The nitro group is a powerful electron-withdrawing substituent that significantly influences a molecule's electronic properties, pharmacokinetics, and pharmacodynamics.[7][8] In drug design, it can serve as both a pharmacophore and a toxicophore.[7] Of particular importance is its role in the development of hypoxia-activated prodrugs (HAPs).[9][10][11] Solid tumors often contain regions of low oxygen (hypoxia), rendering them resistant to conventional therapies.[9][10][12] The nitroaromatic group can be selectively reduced by enzymes present in these hypoxic environments, triggering the release of a cytotoxic agent directly at the tumor site.[9][10][12][13] This targeted approach enhances therapeutic efficacy while minimizing damage to healthy, well-oxygenated tissues. The presence of the dichloronitrophenyl group in the title compound makes it a prime candidate for incorporation into novel HAP strategies.

Synthesis and Mechanistic Considerations

The synthesis of this compound has been documented in the scientific literature, providing a reliable pathway for its preparation in a laboratory setting.

Established Synthetic Protocol

A validated method for the synthesis involves the acid-catalyzed hydrolysis and decarboxylation of a diethyl ester precursor.[3]

-

Starting Material: Propanedioic acid, 2-(2,4-dichloro-5-nitrobenzoyl)-, 1,3-diethyl ester

-

Reagents and Conditions: Toluene-4-sulfonic acid in water, heated for 2 hours.[3]

Causality of Experimental Choices:

-

Toluene-4-sulfonic acid: This strong, non-oxidizing acid serves as an efficient catalyst for the hydrolysis of one of the ester groups to a carboxylic acid.

-

Heating: The thermal conditions facilitate the subsequent decarboxylation of the resulting β-keto acid intermediate, which is inherently unstable. This is a classic reaction sequence for β-keto esters, leading to the formation of the desired product.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis.

Sources

- 1. This compound | CAS: 174312-93-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. svedbergopen.com [svedbergopen.com]

- 8. scielo.br [scielo.br]

- 9. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy | Encyclopedia MDPI [encyclopedia.pub]

A Comprehensive Spectroscopic and Structural Elucidation Guide to Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate

Abstract

This technical guide provides a detailed analysis of the predicted spectral characteristics of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate (CAS No. 174312-93-7), a compound of interest in synthetic chemistry and drug discovery. Due to the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral data. By drawing comparisons with structurally analogous molecules, this guide offers researchers and drug development professionals a robust framework for the identification, characterization, and quality control of this and similar compounds. Detailed, field-proven protocols for the acquisition of such spectral data are also presented to facilitate practical laboratory application.

Introduction: The Rationale for Spectroscopic Prediction

This compound is a substituted β-keto ester, a class of compounds widely utilized as versatile building blocks in organic synthesis. The precise substitution pattern on the aromatic ring, featuring two chlorine atoms and a nitro group, imparts unique electronic properties that can be both synthetically useful and analytically challenging. Accurate structural confirmation is paramount for its application in multi-step syntheses and for ensuring the purity and identity of resulting products.

In the absence of published experimental spectral data for this specific molecule, a predictive approach becomes an invaluable tool. This guide is founded on the principle that the spectral properties of a molecule are a direct consequence of its structure. By dissecting the molecule into its constituent functional groups—the ethyl ester, the β-keto group, and the substituted aromatic ring—and comparing them to well-characterized analogs, we can construct a highly accurate, predicted spectral fingerprint. This approach not only provides a benchmark for future experimental work but also deepens the understanding of structure-spectra correlations.

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound is presented below, with key proton and carbon environments labeled for the subsequent NMR analysis.

Caption: Workflow for NMR analysis.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition (400 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical TMS peak.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Manually phase the resulting spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons for each peak.

-

Perform peak picking for both ¹H and ¹³C spectra to identify the precise chemical shifts.

-

Infrared (IR) Spectroscopy

Workflow for ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR analysis.

Detailed Protocol (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe it with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

Record a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

-

Sample Analysis:

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

-

Acquire the sample spectrum. A typical acquisition would involve co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

If necessary, apply a baseline correction to the spectrum.

-

Use the peak picking tool to identify the wavenumbers of the major absorption bands.

-

Mass Spectrometry (MS)

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis.

Detailed Protocol (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to a 2 mL GC autosampler vial.

-

-

Instrumental Analysis:

-

Set the GC oven temperature program to adequately separate the compound from any impurities. A typical program might start at 50°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Inject 1 µL of the sample solution.

-

The mass spectrometer should be set to electron ionization (EI) mode at 70 eV.

-

Scan a mass range that will encompass the molecular weight of the compound and its expected fragments (e.g., m/z 40-500).

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to find the retention time of the compound.

-

Extract the mass spectrum corresponding to this peak.

-

Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. Pay attention to the isotopic pattern of chlorine-containing fragments.

-

Conclusion

This technical guide provides a robust, predicted spectroscopic profile for this compound, grounded in fundamental principles and comparisons with analogous structures. The presented ¹H NMR, ¹³C NMR, IR, and MS data serve as a valuable reference for researchers engaged in the synthesis and application of this compound. The detailed experimental protocols offer a practical framework for obtaining high-quality experimental data, which will be essential for validating these predictions and ensuring the structural integrity of this important synthetic intermediate.

References

-

Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2711. [Link]

-

Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectrometry. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(8), 1699-1704. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

PubChem. (n.d.). Ethyl benzoylacetate. [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

"Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate" safety and handling precautions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Safe Handling and Management of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate

This document provides a comprehensive technical guide on the safety and handling precautions for this compound (CAS No. 174312-93-7). As a chlorinated and nitrated aromatic compound, this substance warrants a high degree of caution. A thorough review of available safety data reveals a significant lack of specific toxicological information for this exact molecule[1]. Therefore, this guide is built upon the foundational principles of chemical safety, utilizing data from structurally analogous compounds and authoritative laboratory safety protocols. The core directive is to treat this compound as potentially hazardous and to implement robust control measures to minimize any potential for exposure.

Compound Identification and Inferred Hazard Profile

Before handling any chemical, a clear understanding of its identity and potential hazards is paramount. While specific hazard statements for this compound are not widely published, its structural motifs provide a basis for a presumptive risk assessment.

Chemical Structure: The molecule consists of a dichlorinated nitrophenyl ring attached to a keto-propanoate chain. The presence of a nitro group on an aromatic ring, combined with halogen (chlorine) substituents, suggests potential for toxicity and reactivity. Halogenated nitroaromatic compounds as a class can present significant health risks.

Known Properties:

| Property | Value | Source |

| CAS Number | 174312-93-7 | [2] |

| Molecular Formula | C₁₁H₉Cl₂NO₅ | [2] |

| Molecular Weight | 306.1 g/mol | [2] |

| Physical Form | Assumed to be a solid at room temperature | Inferred |

Given the lack of specific data, we must operate under the precautionary principle: assume the substance is toxic upon acute and chronic exposure and handle it accordingly at all times[3]. Potential, unverified hazards could include skin irritation, serious eye irritation, respiratory irritation, and potential for organ toxicity with repeated exposure, similar to other nitrated aromatic compounds[4].

The Hierarchy of Controls: A Systematic Approach to Safety

Effective chemical safety relies on a multi-layered strategy known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable safety measures over less effective ones. It is not a checklist but a guiding principle for designing safe experimental workflows.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards. For a compound like this compound, their use is mandatory, not optional.

-

Chemical Fume Hood: All weighing, handling, and manipulation of this compound, whether in solid or solution form, must be conducted inside a properly functioning and certified chemical fume hood[3]. This prevents inhalation of any dusts or aerosols, which is a primary route of exposure for powdered chemicals[5]. The hood's airflow should be verified before commencing work.

-

Ventilation: The laboratory itself should be well-ventilated to prevent the accumulation of any fugitive emissions.

-

Designated Work Area: All work with this compound should be restricted to a specific, clearly marked area within the fume hood to prevent cross-contamination of the lab space. This area should be covered with disposable, plastic-backed absorbent paper to contain spills and simplify decontamination[5].

Administrative Controls and Standard Operating Procedures (SOPs)

Administrative controls are the policies and procedures that dictate how work is to be performed safely.

-

Access Control: Access to areas where this chemical is stored and handled should be restricted to trained, authorized personnel[5].

-

No Working Alone: Never handle this compound while working alone in the laboratory. The presence of a colleague ensures a rapid response in case of an emergency[6].

-

Training: All personnel must be trained on this specific safety guide, the location of emergency equipment (safety shower, eyewash station, fire extinguisher), and the facility's emergency response plan before beginning work.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory[7]. Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating or drinking[8]. Avoid hand-to-mouth and hand-to-eye contact at all times[5].

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be used in conjunction with the controls described above. It does not reduce the hazard itself but provides a physical barrier against exposure.

| PPE Type | Specification | Rationale |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | To prevent dermal contact. Gloves must be inspected before use and changed immediately if contaminated or torn. Do not wear gloves outside the lab[3][6]. |

| Eye Protection | Chemical splash goggles | To protect against splashes, dust, and aerosols. Safety glasses are insufficient. A face shield should be worn over goggles if there is a significant splash risk[3][9]. |

| Body Protection | Long-sleeved laboratory coat | To protect skin and clothing from contamination. Lab coats should be buttoned and removed before leaving the laboratory[6]. |

| Footwear | Closed-toe shoes | To protect feet from spills and falling objects. Porous shoes or sandals are strictly forbidden[6]. |

Storage and Handling Protocols

Receiving the Compound: Upon receipt, visually inspect the container for any damage or leaks. If the integrity is compromised, follow emergency spill procedures. The container should be dated upon opening.

Storage Requirements: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases[1]. The storage location should be a designated, labeled cabinet for toxic or hazardous chemicals. Do not store with food or drink.

Emergency Procedures: Planning for the Unexpected

Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures.

Caption: A decision-making workflow for responding to common laboratory emergencies.

Personal Exposure

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[9][10]. |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[9]. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[9]. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[10]. |

In all cases of exposure, provide the Safety Data Sheet (or this guide) to the responding medical personnel.

Spill Response

For a small spill (manageable by trained lab personnel):

-

Alert others in the area.

-

Ensure your PPE is adequate.

-

Cover the spill with a non-reactive absorbent material (e.g., vermiculite, sand, or commercial sorbent).

-

Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.

-

Decontaminate the spill area with an appropriate solvent, followed by soap and water.

-

Dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as hazardous waste.

For a large spill, evacuate the area immediately, alert facility safety personnel, and prevent entry.

Fire Response

This compound is likely combustible. In case of fire:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam[10].

-

Unsuitable Media: A water jet may spread the material.

-

Hazards of Combustion: Fire may produce toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas. Firefighters must wear self-contained breathing apparatus (SCBA)[7].

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash[7]. Follow all local, state, and federal regulations for hazardous waste disposal, and consult with your institution's Environmental Health and Safety (EHS) department.

Conclusion

The responsible use of this compound in a research and development setting is achievable through a disciplined and informed approach to safety. Due to the absence of specific toxicological data, a conservative strategy that combines robust engineering controls, strict adherence to administrative procedures, and consistent use of appropriate personal protective equipment is essential. By integrating the principles outlined in this guide into all workflows, researchers can effectively mitigate risks and maintain a safe laboratory environment.

References

- Echemi. This compound.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Echemi. Ethyl 3-[(5-chloro-2-nitrophenyl)phenylamino]-3-oxopropanoate.

- Fire Products Plam Bulgaria.

- Santa Cruz Biotechnology.

- iChemical. ethyl 3-(N-(5-chloro-2-nitrophenyl)anilino)-3-oxopropanoate, CAS No. 22316-45-6.

- Fisher Scientific. SAFETY DATA SHEET - Ethyl 3-(3-nitrophenyl)

- ChemicalBook. This compound synthesis.

- Chemical Synthesis Database. ethyl 3-(2,4-dichloro-5-fluorophenyl)

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - ETHYL 3-(3-NITROPHENYL)

- Pipeline and Hazardous Materials Safety Administration. 2020 EMERGENCY RESPONSE GUIDEBOOK.

- California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory.

- SafeCare BC. Emergency procedures for hazardous substances | WEBINAR. (2025-03-10).

- National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory.

- The University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.

- BLDpharm. 838-57-3|Ethyl 3-oxo-3-(4-nitrophenyl)propanoate.

- Sigma-Aldrich. ethyl 3-(2-chloro-4-nitrophenyl)-3-oxopropanoate AldrichCPR.

- PubChem. Benzenepropanoic acid, 4-nitro-beta-oxo-, ethyl ester.

- J&K Scientific. Ethyl 3-oxo-3-(4-nitrophenyl)propanoate | 838-57-3.

- Learning Videos Channel. Safe Handling of Corrosive & Flammable Chemical Reagents - Lab Safety. (2019-09-03).

- Harvard University Environmental Health and Safety. Chemicals and Hazardous Materials.

- International Atomic Energy Agency. Generic procedures for assessment and response during a radiological emergency.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Benzenepropanoic acid, 4-nitro-beta-oxo-, ethyl ester | C11H11NO5 | CID 13281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 6. csub.edu [csub.edu]

- 7. media.adeo.com [media.adeo.com]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. fishersci.at [fishersci.at]

- 10. chemicalbook.com [chemicalbook.com]

Solubility Profile of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate: A Technical Guide for Researchers

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate (CAS No. 174312-93-7)[1]. Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines the theoretical principles governing its solubility, predicts its behavior in a range of common laboratory solvents, and presents a standardized methodology for empirical validation. By dissecting the molecule's structural attributes and applying fundamental principles of physical chemistry, this guide serves as a critical resource for optimizing reaction conditions, developing purification strategies, and formulating this compound for various applications.

Introduction: The Critical Role of Solubility

This compound is a complex organic molecule whose utility in synthetic chemistry and potential applications in areas like drug discovery is intrinsically linked to its behavior in solution.[1] Understanding the solubility of a compound is a cornerstone of chemical and pharmaceutical science.[2] It dictates the choice of solvent for a chemical reaction to ensure reactants are in the same phase, influences the efficiency of purification techniques like recrystallization, and is a paramount consideration in the formulation of therapeutic agents where bioavailability is key. This guide provides the foundational knowledge required to effectively work with this compound by establishing a scientifically grounded understanding of its solubility profile.

Theoretical Framework for Predicting Solubility

The solubility of a substance is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a powerful predictive tool, suggesting that substances with similar polarities are more likely to be miscible.[2][3][4][5]

Molecular Structure and Polarity Analysis

To predict the solubility of this compound, we must first analyze its molecular structure:

-

Aromatic Core: The 2,4-dichloro-5-nitrophenyl group is the dominant feature. The phenyl ring itself is nonpolar. However, it is substituted with three highly electronegative, electron-withdrawing groups: two chlorine atoms and a nitro group (-NO₂). These groups induce significant dipole moments, making the aromatic portion of the molecule polar.

-

Keto-Ester Side Chain: The 3-oxo-propanoate side chain contains two key polar functional groups: a ketone (C=O) and an ethyl ester (-COOEt). Both groups contain polar carbon-oxygen double bonds and can act as hydrogen bond acceptors.

-

Overall Polarity: The molecule does not possess hydrogen bond donor groups (like -OH or -NH). Its overall character is that of a moderately polar compound. The large, substituted aromatic ring provides significant nonpolar surface area, which will limit solubility in highly polar solvents like water. Conversely, the array of polar functional groups will prevent it from being freely soluble in purely nonpolar solvents like hexane.

This structural combination suggests that the compound will exhibit preferential solubility in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions.

The Impact of Solvent Properties

The choice of solvent is critical. Solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have polar bonds and can donate hydrogen bonds. While the oxygen atoms in the target molecule can accept hydrogen bonds, the large nonpolar character of the dichloronitrophenyl ring is expected to limit solubility in water.[4] Short-chain alcohols like ethanol may offer better solubility due to their organic character.[5]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents have dipole moments but do not donate hydrogen bonds. They are excellent candidates for dissolving moderately polar compounds through dipole-dipole interactions. Solvents like DMF and DMSO are often used in reactions involving similar substituted aryl compounds, such as the Ullmann condensation.[6][7]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low polarity and interact primarily through weak London dispersion forces.[5] The significant polarity of the keto, ester, and nitro groups will likely result in poor solubility in highly nonpolar solvents like hexane. Toluene and diethyl ether, having slightly more polarizability, may show limited to moderate solubility.

Predicted Solubility Profile

Based on the theoretical analysis, the following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble | The large, nonpolar surface area of the chlorinated aromatic ring outweighs the polarity of the functional groups.[4] |

| Methanol | Low to Moderate | The alkyl nature of methanol provides some compatibility, but strong solvent-solvent hydrogen bonding may limit dissolution.[5] | |

| Ethanol | Moderate | The larger alkyl chain compared to methanol improves compatibility with the nonpolar regions of the solute. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole moment effectively solvates the polar regions of the molecule. |

| Dimethylformamide (DMF) | High | Similar to DMSO, its high polarity is well-suited for this type of molecule. Often used for related syntheses.[7] | |

| Acetone | Moderate to High | A good solvent for many organic compounds; its polarity is intermediate and effective. | |

| Acetonitrile | Moderate | Its polarity should allow for reasonable dissolution of the compound. | |

| Ethyl Acetate | Moderate to High | The structure is similar to the ester portion of the target molecule, promoting favorable interactions. | |

| Nonpolar | Dichloromethane (DCM) | Moderate to High | While often considered nonpolar, its ability to engage in dipole interactions makes it a good solvent for many moderately polar compounds. |

| Toluene | Low to Moderate | The aromatic ring of toluene can interact with the phenyl ring of the solute via π-stacking, but overall polarity mismatch limits high solubility. | |

| Diethyl Ether | Low to Moderate | Offers some polarity from the ether oxygen but is predominantly nonpolar in character. | |

| Hexane | Insoluble | Strong mismatch in polarity; nonpolar solvent cannot effectively solvate the polar functional groups.[2][3] |

Standardized Protocol for Experimental Solubility Determination

While theoretical prediction is a vital first step, empirical measurement is required for quantitative accuracy. The isothermal shake-flask method is a widely accepted standard for determining the solubility of a solid in a liquid.[8]

Workflow for Solubility Measurement

The diagram below outlines the logical flow for the experimental determination of solubility.

Caption: A flowchart of the isothermal shake-flask method.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure saturation is achieved.

-

Solvent Addition: To each vial, add a precise and recorded volume of a chosen solvent.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an isothermal shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[8]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for a period to let undissolved solids settle. For fine suspensions, centrifugation or filtration using a syringe filter (ensure the filter material is compatible with the solvent) is necessary to obtain a clear, saturated solution.[9]

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately dilute this aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated and calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the result in units such as mg/mL, mol/L, or g/100g of solvent.

Visualizing the Structure-Solubility Relationship

The interplay between the molecule's features and solvent characteristics dictates the outcome, as illustrated below.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. teachy.ai [teachy.ai]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 8. m.youtube.com [m.youtube.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Strategic Utility of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate: A Hub for Heterocyclic Scaffolds

Abstract

Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate is a highly functionalized β-keto ester that holds significant promise as a versatile intermediate in synthetic organic chemistry. Its strategic combination of a reactive 1,3-dicarbonyl moiety and a polysubstituted aromatic ring, activated by electron-withdrawing nitro and chloro groups, makes it a powerful precursor for the construction of diverse and complex heterocyclic systems. This technical guide provides an in-depth exploration of the synthesis of this core intermediate and elucidates its application in the assembly of medicinally relevant quinolone and pyrazole frameworks. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to empower researchers in drug discovery and chemical development to leverage the synthetic potential of this valuable building block.

Introduction: The Architectural Value of a Polysubstituted β-Keto Ester

In the landscape of medicinal chemistry and materials science, the efficient construction of heterocyclic scaffolds remains a paramount objective. This compound (henceforth referred to as 1 ) emerges as a synthetic intermediate of considerable strategic importance. Its molecular architecture is distinguished by three key features:

-

A β-Keto Ester System: This classic functional group arrangement is a linchpin of C-C bond formation, renowned for its versatile reactivity in condensations, alkylations, and cyclizations.

-

A Dichlorinated Phenyl Ring: The two chlorine atoms provide steric and electronic influence and can serve as synthetic handles for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.

-

A Nitro Group: Positioned meta to the benzoyl carbonyl, the strongly electron-withdrawing nitro group significantly influences the electrophilicity of the aromatic ring and the reactivity of the adjacent functional groups. It can also be readily reduced to an amino group, opening pathways to a host of further transformations, including the formation of fused ring systems.

This guide will systematically detail the synthetic pathway to 1 and subsequently explore its pivotal role in the construction of high-value heterocyclic systems, underscoring its potential as a cornerstone intermediate for library synthesis and lead optimization programs.

Synthesis of the Core Intermediate

The synthesis of 1 is a multi-step process that begins with the functionalization of a simple aromatic precursor. The overall pathway is depicted below.

Caption: Overall synthetic workflow to the target intermediate (1).

Step 1: Synthesis of 2,4-Dichloro-5-nitrobenzoic Acid (2)

The initial step involves the regioselective nitration of 2,4-dichlorobenzoic acid. The directing effects of the existing substituents are crucial. The carboxylic acid is a meta-directing group, while the chlorine atoms are ortho, para-directing. The position para to the C2-chloro and ortho to the C4-chloro is the most sterically accessible and electronically favorable for nitration.

Experimental Protocol:

-

To a stirred mixture of concentrated sulfuric acid (150 mL), add 2,4-dichlorobenzoic acid (50 g, 0.26 mol) in portions, ensuring the temperature is maintained below 20°C with an ice bath.

-

Once the acid has dissolved, cool the mixture to 0-5°C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (25 mL) and concentrated sulfuric acid (75 mL) dropwise, maintaining the reaction temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice (500 g).

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.

-

Recrystallization from an ethanol/water mixture affords pure 2,4-dichloro-5-nitrobenzoic acid (2 ).

| Compound | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 2,4-Dichloro-5-nitrobenzoic Acid (2 ) | 236.02 | ~90 | 162-164 |

Step 2: Synthesis of 2,4-Dichloro-5-nitrobenzoyl Chloride (3)

The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation, readily achieved using thionyl chloride. The byproducts of this reaction (SO₂ and HCl) are gaseous, which simplifies the workup.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2,4-dichloro-5-nitrobenzoic acid (2 ) (40 g, 0.17 mol) in thionyl chloride (60 mL, 0.82 mol).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL).

-

Heat the mixture to reflux (approximately 80°C) for 3 hours. The solid will gradually dissolve as the reaction proceeds.

-

After the reaction is complete (cessation of gas evolution), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude 2,4-dichloro-5-nitrobenzoyl chloride (3 ) is obtained as a pale yellow solid and can be used in the next step without further purification.

| Compound | Molecular Weight ( g/mol ) | State |

| 2,4-Dichloro-5-nitrobenzoyl Chloride (3 ) | 254.46 | Solid |

Step 3: Synthesis of this compound (1)

The final step in the synthesis of the target intermediate is a Claisen-type condensation. Specifically, it involves the acylation of a malonic ester derivative with the newly formed acyl chloride. The use of magnesium ethoxide, prepared in situ, facilitates the formation of the required enolate for the acylation.

Experimental Protocol:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend magnesium turnings (4.5 g, 0.185 mol) in anhydrous ethanol (10 mL).

-

Add carbon tetrachloride (0.5 mL) to initiate the reaction.

-

Once the reaction begins, add a mixture of diethyl malonate (28 g, 0.175 mol), anhydrous ethanol (20 mL), and anhydrous diethyl ether (80 mL) dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture to reflux for 2 hours until all the magnesium has reacted.

-

Cool the resulting solution of magnesium ethoxide to -5°C.

-

Add a solution of 2,4-dichloro-5-nitrobenzoyl chloride (3 ) (40 g, 0.157 mol) in anhydrous diethyl ether (100 mL) dropwise, keeping the temperature below 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Pour the mixture into a stirred solution of dilute sulfuric acid (2 M) and crushed ice.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product is then subjected to decarboxylation. Add a mixture of p-toluenesulfonic acid (1 g) in water (50 mL) and heat the mixture for 2 hours.[1]

-

After cooling, extract the product with ethyl acetate, wash with water, dry, and concentrate to yield this compound (1 ).

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound (1 ) | 174312-93-7 | C₁₁H₉Cl₂NO₅ | 306.10 |

Applications in Heterocyclic Synthesis

The synthetic utility of intermediate 1 is best demonstrated by its application in the construction of key heterocyclic scaffolds. The dual reactivity of the β-keto ester function allows for facile cyclocondensation reactions with various dinucleophiles.

Synthesis of Quinolone Scaffolds via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for synthesizing quinolones, which are a prominent class of antibacterial agents.[2] The reaction proceeds via an initial condensation of an amine with the β-keto ester, followed by a thermally induced cyclization.

Caption: Gould-Jacobs pathway for the synthesis of quinolones from intermediate (1).

Mechanistic Rationale: The reaction of 1 with an amine, such as cyclopropylamine, initially forms an enamine intermediate (4 ). The electron-withdrawing nature of the 2,4-dichloro-5-nitrophenyl group enhances the electrophilicity of the ketone carbonyl, facilitating this condensation. Subsequent heating in a high-boiling solvent like Dowtherm A or diphenyl ether induces an intramolecular electrophilic aromatic substitution, where the enamine attacks the C6 position of the benzene ring, displacing the chlorine atom and forming the quinolone ring system (5 ). The choice of cyclopropylamine is significant as this moiety is a common feature in many potent fluoroquinolone antibiotics. Finally, hydrolysis of the ester yields the quinolone carboxylic acid (6 ), a common pharmacophore.

Experimental Protocol (Adapted from analogous fluoro-derivative synthesis):

-

A mixture of intermediate 1 (10 mmol), triethyl orthoformate (15 mmol), and acetic anhydride (20 mL) is heated at 120°C for 2 hours. The volatile components are then removed under reduced pressure.

-

The residue is dissolved in ethanol (50 mL), and cyclopropylamine (12 mmol) is added. The mixture is stirred at room temperature for 4 hours. The resulting enamine intermediate (4 ) can be isolated or used directly.

-

The crude enamine is added to a high-boiling solvent (e.g., Dowtherm A, 50 mL) and heated to 250°C for 30 minutes.

-

After cooling, the reaction mixture is diluted with hexane, and the precipitated solid is collected by filtration to give the ethyl quinolone ester (5 ).

-

The ester (5 ) is then hydrolyzed by heating with a mixture of acetic acid and hydrochloric acid to afford the final 7-chloro-1-cyclopropyl-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (6 ).

Synthesis of Pyrazole Derivatives via Knorr Pyrazole Synthesis

The 1,3-dicarbonyl system of intermediate 1 is an ideal substrate for the Knorr pyrazole synthesis, which involves condensation with hydrazine or its derivatives.[3][4] This reaction provides a direct route to highly substituted pyrazolone heterocycles.

Caption: Knorr pyrazole synthesis from intermediate (1).

Mechanistic Rationale: The reaction is typically catalyzed by a weak acid, such as acetic acid.[5] One of the nitrogen atoms of hydrazine acts as a nucleophile, attacking one of the carbonyl groups of the β-keto ester. The initial attack is more likely to occur at the more electrophilic ketone carbonyl due to the electron-withdrawing effect of the aromatic ring. This is followed by intramolecular cyclization via attack of the second nitrogen atom on the ester carbonyl, with subsequent elimination of ethanol and water to form the stable pyrazolone ring (7 ).

Experimental Protocol:

-

In a round-bottom flask, dissolve this compound (1 ) (10 mmol) in ethanol (50 mL).

-

Add hydrazine hydrate (12 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (0.5 mL).

-

Heat the mixture to reflux for 4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate from the solution.

-

Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain 5-(2,4-dichloro-5-nitrophenyl)-1H-pyrazol-3(2H)-one (7 ).

Conclusion

This compound is a synthetically powerful and versatile intermediate. Its straightforward, multi-step synthesis from commercially available starting materials, combined with the rich reactivity of its β-keto ester functionality and the strategic placement of chloro and nitro substituents on the phenyl ring, provides a robust platform for the generation of diverse heterocyclic scaffolds. The demonstrated applications in the synthesis of quinolones and pyrazoles highlight its potential in drug discovery programs, particularly in the development of novel antibacterial and anti-inflammatory agents. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for chemists seeking to exploit the full potential of this valuable chemical entity.

References

-

Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Various Authors. (2013-2018). Knorr Pyrazole Synthesis. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate: Synthesis, Characterization, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate, a highly substituted β-keto ester, is a pivotal intermediate in the synthesis of complex heterocyclic molecules, particularly in the realm of medicinal chemistry. Its strategic placement of dichloro and nitro functional groups on the phenyl ring makes it a versatile building block for the construction of targeted pharmacophores. This guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications, with a focus on its role in the development of novel therapeutic agents. The presence of electron-withdrawing groups on the aromatic ring enhances the reactivity of the carbonyl group, making this compound a valuable precursor for various condensation and cyclization reactions.

Chemical Properties and Characterization

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 174312-93-7 | [1][2] |

| Molecular Formula | C₁₁H₉Cl₂NO₅ | [1][2] |

| Molecular Weight | 306.10 g/mol | [1][2] |

| InChI Key | UCLHXGMQGGFJNJ-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of the title compound is typically achieved through a multi-step process starting from a substituted benzoic acid. The most common route involves the acylation of a malonic ester followed by decarboxylation.

Part 1: Synthesis of the Precursor, 2,4-dichloro-5-nitrobenzoyl chloride

The initial step is the conversion of 2,4-dichloro-5-nitrobenzoic acid to its more reactive acid chloride derivative.

Protocol:

-

A mixture of 2,4-dichloro-5-nitrobenzoic acid and thionyl chloride (SOCl₂) in a suitable solvent such as dry benzene is refluxed under anhydrous conditions.[3]

-

The reaction is typically heated at 75-80 °C for 3–4 hours.[3]

-

After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation under reduced pressure.[3]

-

To ensure complete removal of thionyl chloride, dry benzene can be added and re-distilled.[3] The resulting 2,4-dichloro-5-nitrobenzoyl chloride is used in the next step, often without further purification.

Part 2: Acylation of Diethyl Malonate and Decarboxylation

The synthesis of β-keto esters from acyl chlorides and malonic esters is a well-established transformation. A common method involves the use of a magnesium enolate of diethyl malonate.

Methodology Insights:

The reaction of an acyl chloride with the enolate of diethyl malonate yields an acylated malonic ester, specifically diethyl (2,4-dichloro-5-nitrobenzoyl)malonate. This intermediate is then subjected to decarboxylation to afford the target β-keto ester. One documented method for a similar decarboxylation involves heating the acylated malonic ester with an acid catalyst, such as toluene-4-sulfonic acid, in water.[2][4]

Detailed Experimental Protocol (based on analogous syntheses):

Step 2a: Synthesis of Diethyl (2,4-dichloro-5-nitrobenzoyl)malonate

-

Magnesium turnings are suspended in anhydrous ethanol, and a small amount of carbon tetrachloride is added to initiate the reaction.[5]

-

A mixture of diethyl malonate, absolute ethanol, and anhydrous ether is added dropwise, maintaining a vigorous reflux.[5]

-

After the addition is complete, the mixture is heated at boiling for an additional 2 hours.[5]

-

The reaction mixture is cooled to -5°C to -10°C, and a solution of 2,4-dichloro-5-nitrobenzoyl chloride in absolute ether is added dropwise.[5]

-

The mixture is stirred at low temperature for 1 hour and then allowed to warm to room temperature overnight.[5]

-

Work-up involves pouring the reaction mixture into a mixture of ice-water and concentrated sulfuric acid. The product is extracted with ether, washed, dried, and the solvent is evaporated to yield crude diethyl (2,4-dichloro-5-nitrobenzoyl)malonate.[5]

Step 2b: Decarboxylation to this compound

-

The crude diethyl (2,4-dichloro-5-nitrobenzoyl)malonate is heated with toluene-4-sulfonic acid in water for approximately 2 hours.[2][4] This step hydrolyzes one of the ester groups and the resulting β-keto acid readily decarboxylates upon heating.

-

After cooling, the product can be extracted with a suitable organic solvent, washed, dried, and purified by chromatography or distillation under reduced pressure.

Applications in Heterocyclic Synthesis: The Gateway to Quinolone Antibiotics

The primary utility of this compound lies in its role as a precursor for the synthesis of quinolone and fluoroquinolone derivatives, a class of potent antibacterial agents. The Gould-Jacobs reaction is a classical method for constructing the quinoline core from anilines and β-keto esters or their derivatives.[6][7]

The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction typically proceeds in two main stages:

-

Condensation: An aniline derivative reacts with a derivative of the β-keto ester, such as an ethoxymethylenemalonate derivative, to form an anilidomethylenemalonate. In the case of this compound, it would first be converted to a more reactive intermediate, for example, by reaction with triethyl orthoformate and acetic anhydride.

-

Cyclization: The intermediate from the condensation step undergoes a thermally induced intramolecular cyclization to form the 4-hydroxyquinoline ring system.[6]

The substituents on the phenyl ring of this compound are incorporated into the final quinolone structure, influencing its biological activity. The 8-nitro group, in particular, is a key feature in some advanced quinolone antibiotics.[3]

Exemplary Application: Synthesis of 8-Nitrofluoroquinolones

A synthetic strategy analogous to that reported for similar structures involves the following key transformations:[3]